molecular formula C12H12N2O2 B13368449 7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid

7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid

Katalognummer: B13368449
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: RKUXUXGGSSAEPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid is a heterocyclic compound that belongs to the diazepine family This compound features a seven-membered ring containing two nitrogen atoms at positions 1 and 4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base can lead to the formation of the desired diazepine ring . The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenyl and carboxylic acid groups make it versatile for various applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C12H12N2O2

Molekulargewicht

216.24 g/mol

IUPAC-Name

5-phenyl-2,3-dihydro-1H-1,4-diazepine-7-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c15-12(16)11-8-10(13-6-7-14-11)9-4-2-1-3-5-9/h1-5,8,14H,6-7H2,(H,15,16)

InChI-Schlüssel

RKUXUXGGSSAEPC-UHFFFAOYSA-N

Kanonische SMILES

C1CN=C(C=C(N1)C(=O)O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.